molecular formula C10H11ClF3N B13428475 2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine CAS No. 256642-27-0

2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13428475
CAS No.: 256642-27-0
M. Wt: 237.65 g/mol
InChI Key: PNWIIMKCJYBTAU-UHFFFAOYSA-N
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Description

This pyridine derivative features a chloromethyl group at the 2-position, methyl groups at the 3- and 5-positions, and a 2,2,2-trifluoroethyl substituent at the 4-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, which significantly alters the compound’s electronic profile, lipophilicity, and metabolic stability . The chloromethyl group serves as a reactive site for further functionalization, making this compound a versatile intermediate in pharmaceutical synthesis .

Properties

CAS No.

256642-27-0

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C10H11ClF3N/c1-6-5-15-9(4-11)7(2)8(6)3-10(12,13)14/h5H,3-4H2,1-2H3

InChI Key

PNWIIMKCJYBTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1CC(F)(F)F)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 3,5-dimethylpyridine with chloromethyl and trifluoroethyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Substituent Analysis at the 4-Position

The 4-position substituent is critical for modulating biological activity and physicochemical properties. Key comparisons include:

Compound Name 4-Position Substituent Key Properties
Target compound 2,2,2-Trifluoroethyl High lipophilicity (logP ~2.8), enhanced metabolic stability due to C-F bonds
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Methoxy Lower lipophilicity (logP ~1.2), increased polarity; prone to oxidative metabolism
2-(Chloromethyl)-3,5-dimethyl-4-ethoxy-pyridine Ethoxy Moderate lipophilicity (logP ~1.8), improved solubility in polar solvents
2-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)pyridine Trifluoroethoxy Similar lipophilicity to target compound (logP ~2.5), but increased steric bulk

Electronic Effects :

  • The trifluoroethyl group in the target compound reduces electron density at the pyridine ring via inductive effects, lowering basicity compared to methoxy/ethoxy analogs (pKa ~3.5 vs. ~4.8 for methoxy derivatives) .
  • Trifluoroethoxy analogs exhibit weaker electron-withdrawing effects than trifluoroethyl due to the oxygen atom’s electron-donating resonance contribution .

Reactivity of the Chloromethyl Group

The chloromethyl group enables nucleophilic substitution reactions. Studies show:

  • Reaction with thiols (e.g., 1-(4-chlorophenyl)imidazole-2-thione) yields methylsulphinyl derivatives, a pathway shared across chloromethyl-substituted pyridines .
  • Trifluoroethyl-substituted derivatives exhibit slower reaction kinetics compared to methoxy/ethoxy analogs due to steric hindrance and electronic deactivation .

Pharmacological and Industrial Relevance

  • Fluorine Impact : The trifluoroethyl group enhances bioavailability by reducing metabolic oxidation, a trend observed in fluorinated pharmaceuticals like sitagliptin and celecoxib .
  • Applications : The target compound is a precursor for antitumor and antiviral agents, whereas methoxy/ethoxy analogs are used in antihistamines and anti-inflammatory drugs .

Biological Activity

2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chloromethyl, methyl, and trifluoroethyl groups. Its molecular formula is C10H11ClF3NC_{10}H_{11}ClF_3N with a molecular weight of approximately 276.08 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its significant biological activity and chemical reactivity.

Research indicates that the biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bonding : The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activities or modulating receptor functions.
  • Increased Lipophilicity : The trifluoroethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of biological targets.

These properties suggest that the compound may serve as a candidate for drug development and biochemical research.

Case Studies and Research Findings

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to the formation of stable covalent adducts with active site residues.
  • Receptor Modulation : Another investigation revealed that the compound could modulate receptor activity in cellular models, leading to altered signaling pathways. The binding affinity to receptors was enhanced due to the lipophilic nature imparted by the trifluoroethyl group.
  • Antimicrobial Activity : Preliminary assays indicated potential antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
2-(Chloromethyl)-4-methyl-6-(2,2,2-trifluoroethoxy)pyridineChloromethyl and trifluoroethoxy groupsDifferent substitution pattern leads to varied reactivity
2-(Chloromethyl)-3-methyl-5-(2,2,2-trifluoroethoxy)pyridineSimilar substitution but different position of trifluoroethoxyVariations in biological activity
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)quinolineQuinoline instead of pyridine ringOffers different pharmacological profiles

The unique substitution pattern on the pyridine ring of this compound imparts distinct chemical reactivity and biological properties not found in other similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)pyridine, and what are the critical optimization parameters?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 2-(chloromethyl)pyridine derivatives can react with trifluoroethylating agents under basic conditions (e.g., sodium methoxide) to introduce the trifluoroethyl group. Key parameters include temperature control (50–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like over-alkylation. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural and purity profiles of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity, with characteristic shifts for the chloromethyl (–CH2_2Cl, δ ~4.5 ppm) and trifluoroethyl (–CF2_2CH3_3, δ ~1.2–1.5 ppm) groups.
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the trifluoroethyl group .
  • HPLC-MS : Validates purity and detects trace impurities (<0.1%) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

The trifluoroethyl group enhances lipophilicity (logP ~2.8) and metabolic stability due to fluorine’s electronegativity. It reduces basicity of adjacent amines via inductive effects, potentially improving membrane permeability. In docking studies, the –CF3_3 group may form hydrophobic interactions with protein targets, as observed in fluorinated drug analogs .

Q. What mechanistic insights explain the compound’s reactivity in forming derivatives (e.g., sulphinyl or imidazole-linked analogs)?

The chloromethyl group acts as a reactive handle for nucleophilic substitution. For example, reaction with 1-(4-chlorophenyl)imidazole-2-thione in the presence of NaOMe proceeds via an SN2 mechanism, yielding methylsulphinyl derivatives. Kinetic studies suggest steric hindrance from the 3,5-dimethyl groups slows reactivity, requiring elevated temperatures (70–90°C) .

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., conflicting 1^11H NMR shifts)?

Discrepancies often arise from solvent effects, pH, or dynamic processes (e.g., rotamerism in the trifluoroethyl group). Standardization using deuterated solvents (CDCl3_3 or DMSO-d6_6) and controlled temperature during NMR acquisition mitigates these issues. Comparative analysis with computational models (DFT) can validate experimental observations .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Analog Synthesis : Systematic modification of substituents (e.g., replacing –CF3_3 with –CH3_3 or –Cl) to assess bioactivity changes.
  • Biological Assays : Testing against enzyme targets (e.g., kinases or GPCRs) to correlate substituent effects with IC50_{50} values.
  • Molecular Dynamics Simulations : Modeling interactions of the trifluoroethyl group with binding pockets to guide rational design .

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